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2-Propionyl-1-pyrroline - 133447-37-7

2-Propionyl-1-pyrroline

Catalog Number: EVT-299575
CAS Number: 133447-37-7
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3, 4-Dihydro-5-propanoyl-2H-pyrrole, also known as 1-pyrroline, 2-propanoyl or 2-propionyl-1-pyrroline, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 3, 4-Dihydro-5-propanoyl-2H-pyrrole is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 4-dihydro-5-propanoyl-2H-pyrrole is primarily located in the cytoplasm. 3, 4-Dihydro-5-propanoyl-2H-pyrrole has a fishy and roasted taste.
Overview

2-Propionyl-1-pyrroline, also known as 2-acetyl-1-pyrroline, is a heterocyclic compound notable for its role in flavor chemistry, particularly in the aroma of fragrant rice and other cooked foods. This compound is characterized by its unique pyrroline structure, which contributes to its sensory properties. It has garnered significant interest in both food science and analytical chemistry due to its distinctive flavor profile and the challenges associated with its detection and quantification.

Source

2-Propionyl-1-pyrroline is primarily derived from proline, an amino acid that serves as a precursor in various synthetic pathways. It can be found naturally in certain food products, particularly in boiled fragrant rice, where it is produced through the Maillard reaction during cooking. This reaction involves the interaction of reducing sugars with amino acids, leading to the formation of various flavor compounds, including 2-propionyl-1-pyrroline.

Classification

In terms of chemical classification, 2-propionyl-1-pyrroline belongs to the category of pyrrolines, which are five-membered nitrogen-containing heterocycles. Its systematic name reflects its structure: it contains an acetyl group (propionyl) attached to a pyrroline ring.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the production of 2-propionyl-1-pyrroline. The most common methods include:

  1. From Proline: A notable synthesis involves the conversion of proline into 2-acetyl-1-pyrroline through several steps:
    • Protection of proline using a t-butyloxycarbonyl (Boc) group.
    • Formation of a thioester followed by methylation using methyl magnesium bromide.
    • Deprotection and subsequent oxidation to yield 2-propionyl-1-pyrroline .
  2. Aza-Wittig Type Cyclization: Another method utilizes an aza-Wittig cyclization approach starting from chlorinated derivatives and azide precursors .
  3. Hydrogenation and Oxidation: Recent methods also explore hydrogenation reactions using commercially available precursors like 2-acetylpyrrole, followed by oxidation to achieve the desired compound .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH. For instance, oxidation reactions are typically performed at low temperatures (around 0 °C) to minimize side reactions and maximize yield . Additionally, some methods involve isotopic labeling for analytical purposes.

Molecular Structure Analysis

Structure

The molecular structure of 2-propionyl-1-pyrroline consists of a pyrroline ring with an acetyl group at the second position. The chemical formula is C5H7NC_5H_7N, and its molecular weight is approximately 97.12 g/mol. The compound features a nitrogen atom within the five-membered ring, contributing to its basic properties.

Data

The compound's structural data can be summarized as follows:

PropertyValue
Molecular FormulaC5H7NC_5H_7N
Molecular Weight97.12 g/mol
Structure TypePyrroline
Chemical Reactions Analysis

Reactions

2-Propionyl-1-pyrroline participates in various chemical reactions typical of carbonyl compounds and heterocycles:

  1. Maillard Reaction: This is a key reaction in food chemistry where reducing sugars react with amino acids (like proline) under heat to form 2-propionyl-1-pyrroline among other products .
  2. Oxidation Reactions: The compound can undergo oxidation under specific conditions, which may lead to further functionalization or degradation depending on the environment .
  3. Hydrogenation: In synthetic pathways, hydrogenation reactions are often employed to convert precursors into 2-propionyl-1-pyrroline effectively .

Technical Details

The reactivity of 2-propionyl-1-pyrroline is influenced by the presence of the nitrogen atom in the ring, which can participate in nucleophilic attacks or coordination with metal catalysts during reactions.

Mechanism of Action

Process

The formation of 2-propionyl-1-pyrroline through the Maillard reaction involves several steps:

  1. Initial Reaction: Proline reacts with reducing sugars (like glucose) under heat.
  2. Intermediate Formation: This leads to the formation of various intermediates including dicarbonyl compounds.
  3. Cyclization: Further reactions result in cyclization and rearrangement processes that yield 2-propionyl-1-pyrroline.

Data

Research has shown that this compound can be detected at very low concentrations (parts per billion) in food samples, emphasizing its potency as a flavor compound . The mechanism involves both thermal and enzymatic processes during cooking.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or crystalline solid.
  • Odor: Characterized by a strong popcorn-like aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol.
  • Stability: Sensitive to heat and light; degradation can occur if exposed for prolonged periods.

Relevant data indicate that the compound has low volatility but can be detected using advanced analytical techniques like gas chromatography-mass spectrometry .

Applications

Scientific Uses

2-Propionyl-1-pyrroline is extensively studied for its applications in:

  • Flavor Chemistry: Used as a key flavoring agent in food products like rice and snacks due to its distinctive aroma.
  • Analytical Chemistry: Employed as a standard compound for quantifying volatile compounds in food samples using gas chromatography techniques .
  • Food Industry: Its presence is crucial for assessing the quality and sensory attributes of fragrant rice varieties.

Properties

CAS Number

133447-37-7

Product Name

2-Propionyl-1-pyrroline

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3

InChI Key

OVNCGQSYSSYBPO-UHFFFAOYSA-N

SMILES

CCC(=O)C1=NCCC1

Solubility

Soluble in heptane, triacetin
Soluble (in ethanol)

Canonical SMILES

CCC(=O)C1=NCCC1

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